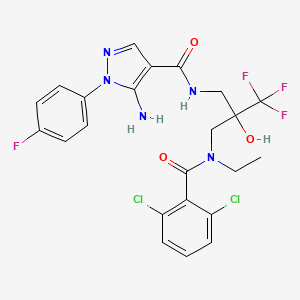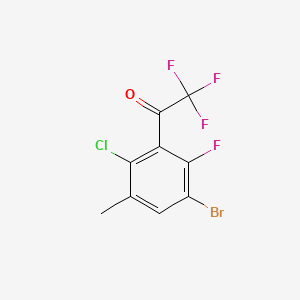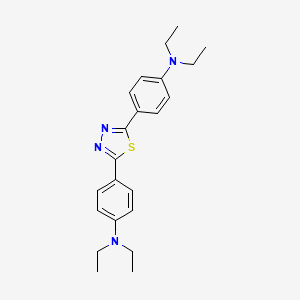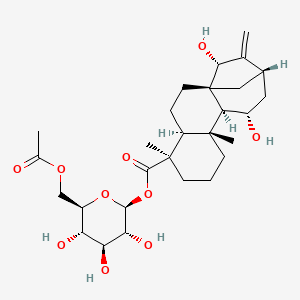
6'-O-Acetylpaniculoside II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-O-Acetylpaniculoside II involves the glycosylation of a polysaccharide. This process can be custom synthesized to produce high-purity carbohydrates . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the glycosylation process.
Industrial Production Methods: Industrial production of 6’-O-Acetylpaniculoside II is achieved through advanced chemical synthesis techniques. These methods ensure the compound’s high purity and consistency, making it suitable for research and development purposes .
Chemical Reactions Analysis
Types of Reactions: 6’-O-Acetylpaniculoside II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include various derivatives of 6’-O-Acetylpaniculoside II, which can be used for further research and development .
Scientific Research Applications
6’-O-Acetylpaniculoside II has a wide range of scientific research applications, including:
Chemistry: It is used in complex carbohydrate chemistry due to its unique structure and properties.
Biology: The compound is studied for its potential biological activities, including its role in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties.
Industry: It is used in the development of high-purity carbohydrates for various industrial applications.
Mechanism of Action
The mechanism of action of 6’-O-Acetylpaniculoside II involves its interaction with specific molecular targets and pathways. The compound undergoes glycosylation, which is a chemical reaction between the glycone of a saccharide and an electrophile . This interaction leads to various biochemical effects, including potential antioxidant activities .
Comparison with Similar Compounds
Properties
Molecular Formula |
C28H42O10 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C28H42O10/c1-13-15-10-16(30)22-26(3)7-5-8-27(4,18(26)6-9-28(22,11-15)23(13)34)25(35)38-24-21(33)20(32)19(31)17(37-24)12-36-14(2)29/h15-24,30-34H,1,5-12H2,2-4H3/t15-,16+,17-,18+,19-,20+,21-,22+,23-,24+,26-,27-,28-/m1/s1 |
InChI Key |
QMDOXTLVLXTCOY-XHDYRJEISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]2(CCC[C@@]3([C@@H]2CC[C@]45[C@H]3[C@H](C[C@H](C4)C(=C)[C@H]5O)O)C)C)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C2(CCCC3(C2CCC45C3C(CC(C4)C(=C)C5O)O)C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14757993.png)
![(1S,4R,7R,9R,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B14757998.png)
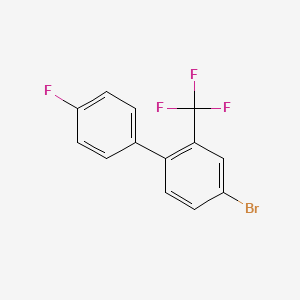
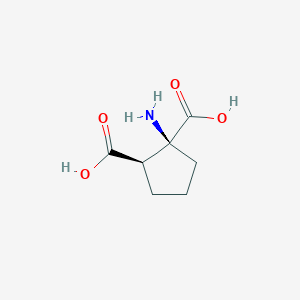
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-ethynylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B14758022.png)

![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-chlorobenzene](/img/structure/B14758031.png)
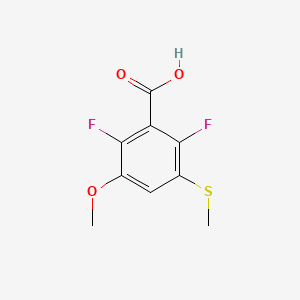
![(Dimethylamino)[(dimethylcarbamoyl)disulfanyl]thioxomethane](/img/structure/B14758058.png)
